molecular formula C19H22N2O4 B2929918 1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol CAS No. 942033-66-1

1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol

Cat. No.: B2929918
CAS No.: 942033-66-1
M. Wt: 342.395
InChI Key: YKOGNTDXUFKLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is an important heterocyclic organic compound which possesses a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Its structure is analogized with the nucleotides found in the human body, and benzimidazole derivatives have been intensively studied for use as a new generation of anticancer agents .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents .


Molecular Structure Analysis

Benzimidazole, a key heterocycle in therapeutic chemistry, and its derivatives, are recently mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys . Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

Scientific Research Applications

Benzimidazole Derivatives in Drug Discovery

Benzimidazole and its derivatives are recognized for their significant pharmacological properties, ranging from anticancer, antimicrobial, to anti-inflammatory activities. The presence of a benzimidazole core is a common feature in many drugs and therapeutic agents due to its bioactive nature. Research on benzimidazole derivatives, including modifications with methoxyphenyl groups, often focuses on elucidating their mechanism of action, optimizing their pharmacokinetic profiles, and enhancing their therapeutic efficacy and selectivity for specific targets (Yadav & Ganguly, 2015).

Environmental Impact and Ecotoxicology

The widespread use of benzimidazole derivatives in consumer products, including pharmaceuticals and personal care products, has raised concerns about their environmental fate and ecotoxicological impact. Studies have investigated the occurrence, persistence, and behavior of benzimidazole compounds in aquatic environments, assessing their potential risks to aquatic life and ecosystems (Haman et al., 2015).

Anticancer Research

Benzimidazole derivatives have been explored for their anticancer potential, with research focusing on their ability to inhibit cell proliferation, induce apoptosis, and target specific cancer-related pathways. The structural modification of benzimidazoles, including the introduction of methoxyphenyl groups, is a critical aspect of designing more effective and selective anticancer agents (Salahuddin et al., 2022).

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-16-7-8-19(24-2)14(9-16)11-25-12-15(22)10-21-13-20-17-5-3-4-6-18(17)21/h3-9,13,15,22H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOGNTDXUFKLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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